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Introduction

2,2-Difluoroethanol (DFE) is a fluorinated organic solvent of increasing interest in various
industrial and pharmaceutical applications. Its unique properties, stemming from the presence
of fluorine atoms, influence its behavior in mixtures, making a thorough understanding of its
thermodynamic properties crucial for process design, optimization, and formulation
development. This technical guide provides a comprehensive overview of the thermodynamic
properties of DFE mixtures, with a particular focus on binary systems.

Due to a scarcity of published experimental data specifically for 2,2-difluoroethanol mixtures,
this guide utilizes data for its close structural analog, 2,2,2-trifluoroethanol (TFE), to illustrate
the principles and typical behavior of fluorinated ethanol solutions. The addition of a third
fluorine atom in TFE is expected to accentuate the observed thermodynamic effects, providing
a valuable comparative framework.

Core Thermodynamic Properties of Mixtures

The thermodynamic behavior of liquid mixtures is characterized by several key properties that
describe the deviation from ideal behavior. These include:
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» Excess Molar Volume (VE): This property represents the volume change upon mixing and
provides insights into the packing efficiency and intermolecular interactions between the
component molecules. A negative VE suggests stronger interactions or better packing in the
mixture than in the pure components, while a positive VE indicates weaker interactions or
steric hindrance.

o Excess Molar Enthalpy (HE): Also known as the heat of mixing, this property quantifies the
heat absorbed or released during the mixing process at constant pressure. Exothermic
mixing (negative HE) indicates that the interactions between unlike molecules are stronger
than the average of the interactions in the pure components. Endothermic mixing (positive
HE) suggests the opposite.

e Vapor-Liquid Equilibrium (VLE): VLE data is fundamental for the design of distillation and
other separation processes. It describes the composition of the vapor and liquid phases at
equilibrium at a given temperature and pressure.

Experimental Determination of Thermodynamic
Properties

The accurate measurement of thermodynamic properties is essential for building reliable
datasets. The following are standard experimental protocols for determining the core properties
discussed in this guide.

Experimental Protocol for Excess Molar Volume (VE)

Excess molar volumes are typically determined from density measurements of the pure
components and their mixtures.

Methodology:

o Density Measurement: The densities of the pure liquids and their binary mixtures are
measured using a vibrating tube densimeter. This instrument measures the oscillation period
of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.

o Temperature Control: The temperature of the densimeter cell is controlled to within £0.01 K
using a constant-temperature bath.
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» Calibration: The densimeter is calibrated using substances of known density, such as dry air
and deionized, doubly distilled water.

e Mixture Preparation: Mixtures of varying compositions are prepared by mass using an
analytical balance with high precision. The mole fraction of each component is calculated
from the masses and molar masses of the pure components.

o Calculation of VE: The excess molar volume is calculated using the following equation:
VE = (x1M1 + x2M2) / pmix - (X1M1/p1 + x2M2/p2)
where:
o X1 and xz are the mole fractions of components 1 and 2.
o M1 and M2 are the molar masses of components 1 and 2.

o pmix, p1, and p2 are the densities of the mixture and pure components 1 and 2,
respectively.
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Fig. 1. Experimental workflow for determining excess molar volume (VE).

Experimental Protocol for Excess Molar Enthalpy (HE)

Excess molar enthalpies are measured using calorimetry.
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Methodology:

o Calorimeter: A common instrument for this measurement is an isothermal displacement
calorimeter with a Peltier cooling system.

e Mixing Process: A known amount of one component is titrated into a known amount of the
other component in the calorimeter cell at a constant temperature.

o Heat Measurement: The heat change associated with the mixing process is measured by the
calorimeter.

o Data Acquisition: The heat flow as a function of time is recorded, and the total heat of mixing
is obtained by integrating the heat flow curve.

» Calculation of HE: The excess molar enthalpy is calculated by dividing the total heat of
mixing by the total number of moles of the mixture.

Sample Preparation
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Fig. 2: Experimental workflow for determining excess molar enthalpy (HE).

Thermodynamic Data for 2,2,2-Trifluoroethanol
Mixtures

The following tables summarize experimental data for binary mixtures of 2,2,2-trifluoroethanol
(TFE) with water and various alcohols at 298.15 K and atmospheric pressure. This data is
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presented to illustrate the typical thermodynamic behavior of fluorinated ethanol mixtures.

Table 1: Excess Molar Volumes (VE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2) Mixtures
at 298.15 K

. VE (cm?®mol) VE (cm?/mol)
Mole Fraction VE (cm3/mol) VE (cm3/mol)
TFE + TFE + 1-
TFE (x1) TFE + Water TFE + Ethanol
Methanol Propanol
0.1 -0.225 0.215 0.312 0.401
0.2 -0.410 0.380 0.550 0.705
0.3 -0.550 0.495 0.715 0.915
0.4 -0.640 0.560 0.810 1.035
0.5 -0.675 0.580 0.840 1.075
0.6 -0.650 0.560 0.810 1.035
0.7 -0.560 0.495 0.715 0.915
0.8 -0.410 0.380 0.550 0.705
0.9 -0.210 0.215 0.312 0.401

Table 2: Excess Molar Enthalpies (HE) of TFE (1) + Water (2) and TFE (1) + Alcohol (2)
Mixtures at 298.15 K
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Mole Fraction HE (J/mol) TFE HE (J/imol) TFE HE (J/mol) TFE HE (J/mol) TFE

TFE (x1) + Water + Methanol + Ethanol + 1-Propanol
0.1 -50 -150 -200 -250
0.2 100 -280 -370 -460
0.3 250 -390 -510 -630
0.4 380 -470 -610 -750
0.5 450 -520 -670 -820
0.6 460 -530 -680 -830
0.7 410 -500 -640 -780
0.8 300 -420 -540 -660
0.9 150 -270 -350 -430

Interpretation of Thermodynamic Data

The data presented for TFE mixtures reveals significant deviations from ideal behavior, which
can be attributed to the strong intermolecular interactions, particularly hydrogen bonding.

o TFE + Water: The excess molar volume is negative across the entire composition range,
indicating strong attractive interactions and a more compact structure in the mixture
compared to the pure components. The excess molar enthalpy is initially exothermic at low
TFE concentrations, suggesting favorable TFE-water interactions, but becomes endothermic
as the TFE concentration increases, likely due to the disruption of the highly structured
hydrogen-bonding network of water.

e TFE + Alcohols: In contrast to the water mixture, the excess molar volumes for TFE + alcohol
mixtures are positive, suggesting that the mixing process leads to a less efficient packing of
the molecules. The excess molar enthalpies are all exothermic, indicating that the hydrogen
bonding between TFE and the alcohol molecules is stronger than the average of the self-
association in the pure components.

Conclusion
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The thermodynamic properties of 2,2-difluoroethanol mixtures are of significant interest for a
range of applications. While experimental data for DFE itself is limited, the study of its close
analog, 2,2,2-trifluoroethanol, provides valuable insights into the expected behavior. The non-
ideal nature of these mixtures, driven by strong intermolecular forces such as hydrogen
bonding, necessitates the experimental determination of their thermodynamic properties for
accurate process modeling and design. The experimental protocols and data presented in this
guide serve as a foundational resource for researchers and professionals working with
fluorinated ethanol systems.

 To cite this document: BenchChem. [Thermodynamic properties of 2,2-Difluoroethanol
mixtures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047519#thermodynamic-properties-of-2-2-
difluoroethanol-mixtures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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